2-(5-Bromopyrimidin-2-yl)-N-methylethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyrimidin-2-yl)-N-methylethan-1-amine dihydrochloride: is a chemical compound with the molecular formula C7H12BrCl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyrimidin-2-yl)-N-methylethan-1-amine dihydrochloride typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Alkylation: The brominated pyrimidine is then subjected to alkylation with N-methylethan-1-amine. This step often requires a base such as potassium carbonate or sodium hydride to facilitate the reaction.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrimidine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Condensation Reactions: The amine group can engage in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted pyrimidines.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the pyrimidine ring or the amine group.
Scientific Research Applications
2-(5-Bromopyrimidin-2-yl)-N-methylethan-1-amine dihydrochloride is utilized in various fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The bromine atom and the amine group allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. The pyrimidine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride
- 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine dihydrochloride
Uniqueness
2-(5-Bromopyrimidin-2-yl)-N-methylethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the N-methylethan-1-amine group. This combination of functional groups provides distinct reactivity and binding properties compared to other similar compounds.
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)-N-methylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.2ClH/c1-9-3-2-7-10-4-6(8)5-11-7;;/h4-5,9H,2-3H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYDXQBPVKXUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC=C(C=N1)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.